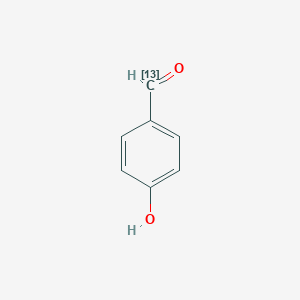

P-Hydroxybenzaldehyde-13C6

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHHSNMVTDWUBI-HOSYLAQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[13CH]=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583841 |

Source

|

| Record name | 4-Hydroxy(formyl-~13~C)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152404-52-9 |

Source

|

| Record name | 4-Hydroxy(formyl-~13~C)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152404-52-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to P-Hydroxybenzaldehyde-¹³C₆: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of P-Hydroxybenzaldehyde-¹³C₆, a stable isotope-labeled compound crucial for a range of research applications, from metabolic flux analysis to mechanistic studies of neurological pathways.

Chemical Properties and Structure

P-Hydroxybenzaldehyde-¹³C₆ is a derivative of p-hydroxybenzaldehyde where the six carbon atoms of the benzene ring are replaced with the stable isotope ¹³C. This isotopic labeling makes it an invaluable tracer in mass spectrometry-based studies.

Structural Information

| Parameter | Value |

| IUPAC Name | 4-Hydroxybenzaldehyde-(phenyl-¹³C₆) |

| Synonyms | p-Hydroxybenzaldehyde-¹³C₆, 4-Formylphenol-¹³C₆ |

| Molecular Formula | ¹³C₆H₆O₂ |

| Molecular Weight | 128.08 g/mol |

| CAS Number | 201595-48-4 |

| Canonical SMILES | O=Cc1cc(O)ccc1 |

| InChI Key | RGHHSNMVTDWUBI-QZIOHSJZSA-N |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | [1] |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

| Chemical Purity | ≥98% | [2] |

| Storage Temperature | 2-8 °C, Protect from light | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of P-Hydroxybenzaldehyde-¹³C₆ are outlined below. These protocols are based on established methods for the unlabeled compound and adapted for its isotopically labeled counterpart.

Synthesis of P-Hydroxybenzaldehyde-¹³C₆

The synthesis of P-Hydroxybenzaldehyde-¹³C₆ can be adapted from established methods for unlabeled p-hydroxybenzaldehyde, starting from ¹³C₆-labeled phenol. One common approach is the Reimer-Tiemann reaction.

Protocol: Reimer-Tiemann Reaction for ¹³C₆-labeled p-Hydroxybenzaldehyde

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve ¹³C₆-phenol in an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Addition of Chloroform: While stirring vigorously, add chloroform dropwise to the solution at a controlled temperature, typically around 60-70 °C. The reaction is exothermic and should be cooled if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude P-Hydroxybenzaldehyde-¹³C₆.

Purification

Purification of the crude product is essential to achieve the high purity required for research applications. Recrystallization and column chromatography are common methods.

Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., water, or a mixture of ethyl acetate and hexanes).

-

Dissolution: Dissolve the crude P-Hydroxybenzaldehyde-¹³C₆ in a minimal amount of the hot solvent.

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol: Column Chromatography

-

Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

Fraction Collection: Collect the fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified P-Hydroxybenzaldehyde-¹³C₆.

Characterization

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified P-Hydroxybenzaldehyde-¹³C₆ in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

-

¹H NMR Analysis: Acquire the ¹H NMR spectrum. The spectrum of the unlabeled compound typically shows signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons. In the ¹³C₆-labeled compound, the aromatic proton signals will show complex coupling patterns due to the ¹³C-¹H coupling.

-

¹³C NMR Analysis: Acquire the ¹³C NMR spectrum. This will show enhanced signals for the six carbon atoms of the benzene ring, confirming the isotopic labeling.

Protocol: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) compatible with the ionization source.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Mass Analysis: Analyze the sample to determine the mass-to-charge ratio (m/z) of the molecular ion. For P-Hydroxybenzaldehyde-¹³C₆, the molecular ion peak will be shifted by +6 mass units compared to the unlabeled compound.

Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling

Unlabeled p-hydroxybenzaldehyde has been shown to have an antagonistic effect on the α1β2γ2S subtype of the GABAA receptor at high concentrations[3]. This suggests a potential role in modulating inhibitory neurotransmission. The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of signal transmission.

Caption: GABAA Receptor Signaling Pathway and the Antagonistic Effect of p-Hydroxybenzaldehyde.

Experimental Workflow: Metabolic Flux Analysis

P-Hydroxybenzaldehyde-¹³C₆ is a valuable tool for metabolic flux analysis, allowing researchers to trace the metabolic fate of the benzaldehyde ring in various biological systems. A typical workflow for such an experiment is depicted below.

Caption: A typical experimental workflow for metabolic flux analysis using P-Hydroxybenzaldehyde-¹³C₆.

Applications in Research

P-Hydroxybenzaldehyde-¹³C₆ is a versatile tool with numerous applications in scientific research:

-

Metabolic Pathway Tracing: Used to elucidate the metabolic fate of the p-hydroxybenzoyl group in various organisms, including its incorporation into other molecules.

-

Enzyme Mechanism Studies: Serves as a substrate to study the kinetics and mechanisms of enzymes involved in benzaldehyde metabolism.

-

Drug Metabolism and Pharmacokinetics (DMPK): Can be incorporated into drug candidates to study their metabolic pathways and clearance mechanisms.

-

Environmental Fate Studies: Employed to track the degradation and transformation of aromatic pollutants in the environment.

This guide provides a foundational understanding of P-Hydroxybenzaldehyde-¹³C₆ for researchers and professionals. The detailed protocols and workflow diagrams serve as a practical resource for designing and executing experiments utilizing this powerful isotopic tracer.

References

A Technical Guide to the Physical Properties of P-Hydroxybenzaldehyde-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of P-Hydroxybenzaldehyde-¹³C₆. Given the limited availability of experimental data for this specific isotopically labeled compound, this document leverages data from its unlabeled analogue, p-hydroxybenzaldehyde, as a close proxy for many of its physical characteristics. All quantitative data is presented in a structured format for clarity and ease of comparison.

Core Physical and Chemical Data

P-Hydroxybenzaldehyde-¹³C₆ is a stable, isotopically labeled form of p-hydroxybenzaldehyde, where the six carbon atoms of the benzene ring are replaced with the ¹³C isotope. This labeling is invaluable for a variety of research applications, including metabolic studies, mechanistic investigations, and as an internal standard in quantitative mass spectrometry.

While extensive experimental data for the ¹³C₆-labeled compound is not widely published, its physical properties are expected to be nearly identical to those of the unlabeled compound, with the most significant difference being its molecular weight.

Table 1: Summary of Physical and Chemical Properties

| Property | Value (P-Hydroxybenzaldehyde-¹³C₆) | Value (p-Hydroxybenzaldehyde) | Data Source |

| Molecular Formula | ¹³C₆H₆O₂ | C₇H₆O₂ | - |

| Molecular Weight | 128.08 g/mol | 122.12 g/mol | [1] |

| Appearance | Solid | White to pale yellow crystalline powder | [2] |

| Melting Point | Assumed to be ~117-119 °C | 112-116 °C | |

| Boiling Point | Sublimes | Sublimes; ~310 °C at 760 mmHg | [2] |

| Solubility | - | Water: 13.8 g/L at 30 °C. Organic Solvents: Soluble in ethanol, ether, acetone, and ethyl acetate. | [3] |

| Density | - | ~1.13 g/cm³ at 20 °C | |

| Isotopic Purity | 99 atom % ¹³C | Not Applicable | [1] |

Note: Properties for P-Hydroxybenzaldehyde-¹³C₆, other than molecular weight and isotopic purity, are assumed to be similar to its unlabeled counterpart based on established principles of isotopic substitution.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of P-Hydroxybenzaldehyde-¹³C₆. The primary differences in the spectra compared to the unlabeled compound will be observed in the ¹³C NMR and mass spectrum due to the presence of the ¹³C isotopes.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms, with chemical shifts similar to the unlabeled compound but with potentially different splitting patterns depending on the specific labeling pattern.

-

¹H NMR: The ¹H NMR spectrum is expected to be very similar to that of the unlabeled compound.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted by +6 m/z units compared to the unlabeled compound, reflecting the six ¹³C atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be very similar to that of the unlabeled compound, as the vibrational frequencies of the functional groups are not significantly affected by the isotopic substitution of the ring carbons.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the physical properties of P-Hydroxybenzaldehyde-¹³C₆. These are standard protocols applicable to solid organic compounds.

Melting Point Determination

Objective: To determine the temperature range over which the solid P-Hydroxybenzaldehyde-¹³C₆ transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Assessment

Objective: To determine the solubility of P-Hydroxybenzaldehyde-¹³C₆ in various solvents.

Methodology:

-

A known volume of a selected solvent (e.g., water, ethanol) is placed in a vial at a constant temperature.

-

A small, pre-weighed amount of P-Hydroxybenzaldehyde-¹³C₆ is added to the solvent.

-

The mixture is stirred or agitated for a sufficient period to ensure equilibrium is reached.

-

If the solid dissolves completely, more is added until a saturated solution is formed (i.e., solid material remains undissolved).

-

The concentration of the dissolved solid in the saturated solution is then determined, typically by a spectroscopic method or by evaporating the solvent and weighing the residue.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of P-Hydroxybenzaldehyde-¹³C₆.

Caption: Workflow for Spectroscopic Characterization.

Logical Relationship of Labeled and Unlabeled Compound

The relationship between P-Hydroxybenzaldehyde-¹³C₆ and its unlabeled counterpart is fundamental to its application. The labeled compound serves as a tracer or standard, leveraging the assumption that its chemical and physical behavior is nearly identical to the native compound.

Caption: Relationship between Labeled and Unlabeled Compound.

References

A Technical Guide to the Isotopic Purity and Enrichment of P-Hydroxybenzaldehyde-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and enrichment of p-Hydroxybenzaldehyde-¹³C₆, a stable isotope-labeled compound crucial for a variety of applications in research and development. Its primary utility is as an internal standard for quantitative mass spectrometry-based analyses, such as in metabolomic profiling, therapeutic drug monitoring (TDM), and environmental contaminant analysis.[1] The incorporation of ¹³C atoms provides a distinct mass shift, allowing for precise differentiation from the unlabeled endogenous compound.

Quantitative Data Summary

The isotopic purity and chemical purity of commercially available p-Hydroxybenzaldehyde-¹³C₆ are critical parameters for ensuring the accuracy and reliability of experimental results. The following table summarizes the typical specifications for this compound.

| Parameter | Specification | Source(s) |

| Isotopic Purity | 99 atom % ¹³C | --INVALID-LINK--, --INVALID-LINK-- |

| Chemical Purity (CP) | ≥99% | --INVALID-LINK-- |

| Mass Shift | M+6 | --INVALID-LINK-- |

Isotopic Enrichment: The term "99 atom % ¹³C" signifies a high degree of isotopic enrichment, meaning that 99% of the carbon atoms in the phenyl ring of the p-hydroxybenzaldehyde molecule are the ¹³C isotope. This high enrichment level is essential for minimizing isotopic interference from naturally occurring ¹³C in the unlabeled analyte.

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of p-Hydroxybenzaldehyde-¹³C₆ is typically achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide quantitative data on the distribution of isotopologues and the precise location of the isotopic labels.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a primary technique for quantifying isotopic enrichment by measuring the mass-to-charge ratio of the analyte and its isotopologues. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

1. Sample Preparation:

-

Dissolution: Accurately weigh and dissolve the p-Hydroxybenzaldehyde-¹³C₆ standard in a suitable high-purity solvent (e.g., methanol, acetonitrile) to a known concentration.

-

Derivatization (for GC-MS): To improve volatility and chromatographic performance, derivatization is often necessary for polar compounds like p-hydroxybenzaldehyde. A common method is silylation, using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction involves heating the sample with the silylating agent to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.

2. GC-MS Protocol (Hypothetical):

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating benzaldehyde derivatives.

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode to acquire the mass spectra of all isotopologues. Selected Ion Monitoring (SIM) can be used for targeted quantification of specific ions.

-

Mass Range: m/z 50-300.

-

3. LC-MS Protocol (Hypothetical):

-

Liquid Chromatograph (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

Acquisition Mode: Full scan high-resolution mass spectrometry (HRMS) on an Orbitrap or Q-TOF instrument to resolve the isotopic peaks.

-

4. Data Analysis and Enrichment Calculation:

-

Mass Spectra Acquisition: Obtain the mass spectrum of the p-Hydroxybenzaldehyde-¹³C₆ sample.

-

Isotopologue Identification: Identify the peaks corresponding to the unlabeled (M+0), partially labeled (M+1 to M+5), and fully labeled (M+6) species.

-

Correction for Natural Abundance: The measured ion intensities must be corrected for the natural abundance of ¹³C (approximately 1.1%) and other isotopes (e.g., ¹⁷O, ¹⁸O, ²H). This is typically done using algorithmic approaches, often implemented in specialized software.

-

Calculation of Isotopic Purity: After correction, the isotopic purity is calculated as the percentage of the fully labeled isotopologue relative to the sum of all isotopologues.

Isotopic Purity (%) = [Intensity(M+6) / (Σ Intensities of all isotopologues)] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the position and quantify the extent of ¹³C labeling.

1. Sample Preparation:

-

Dissolve a sufficient amount of the p-Hydroxybenzaldehyde-¹³C₆ sample in a deuterated solvent (e.g., DMSO-d₆, Chloroform-d).

2. NMR Protocol (Hypothetical):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To confirm the overall structure and chemical purity.

-

¹³C NMR: To directly observe the ¹³C signals. The high enrichment will result in strong signals for the labeled carbon atoms. The presence of ¹³C-¹³C couplings can also be observed.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, confirming the specific positions of the ¹³C labels on the aromatic ring.

-

3. Data Analysis:

-

The isotopic enrichment can be estimated by comparing the integrals of the ¹³C satellite peaks to the main ¹H peaks in the ¹H NMR spectrum, though this is less precise than direct ¹³C NMR or MS analysis for highly enriched compounds.

-

In the ¹³C NMR spectrum of a highly enriched sample, the signal-to-noise ratio will be significantly enhanced for the labeled carbons. The relative integrals of the signals from the labeled and any residual unlabeled compound can be used to determine the isotopic enrichment.

Visualizations

The following diagrams illustrate the experimental workflows and the concept of isotopic enrichment.

Caption: Workflow for determining isotopic purity by mass spectrometry.

Caption: Workflow for isotopic enrichment analysis by NMR spectroscopy.

Caption: Conceptual diagram of isotopic enrichment in p-Hydroxybenzaldehyde.

References

A Technical Guide to the Synthesis and Preparation of p-Hydroxybenzaldehyde-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and preparation of p-Hydroxybenzaldehyde-¹³C₆, a crucial isotopically labeled compound for advanced research and development. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, and the application of the final product in quantitative bioanalysis.

Introduction

p-Hydroxybenzaldehyde-¹³C₆ is a stable isotope-labeled version of p-hydroxybenzaldehyde, an important organic intermediate in the pharmaceutical, fragrance, and agrochemical industries.[1] The incorporation of six ¹³C atoms into the benzene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative studies, such as pharmacokinetic and drug metabolism assays.[2][3][4] This guide focuses on practical and efficient synthetic routes starting from commercially available ¹³C-labeled precursors.

Recommended Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction stands out as a highly efficient method for the para-selective formylation of phenols, offering high yields and purity.[5][6] This makes it the recommended pathway for the synthesis of p-Hydroxybenzaldehyde-¹³C₆ from Phenol-¹³C₆.

The overall synthetic transformation is as follows:

References

- 1. p-Hydroxybenzaldehyde-Application_Chemicalbook [chemicalbook.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. scispace.com [scispace.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. benchchem.com [benchchem.com]

- 6. CN102992982A - Synthesis method of p-hydroxybenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide on the Stability and Storage of P-Hydroxybenzaldehyde-¹³C₆

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of isotopically labeled compounds like P-Hydroxybenzaldehyde-¹³C₆ is critical for ensuring experimental accuracy and the integrity of research outcomes. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and handling procedures for P-Hydroxybenzaldehyde-¹³C₆, based on available safety data sheets and chemical principles.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of P-Hydroxybenzaldehyde-¹³C₆ is essential for its proper handling and storage. While specific data for the ¹³C₆-labeled variant is not extensively published, the properties are expected to be nearly identical to its non-labeled analogue, p-hydroxybenzaldehyde.

| Property | Value | References |

| Appearance | White to light yellow or brown crystals or powder. | [1] |

| Molecular Formula | ¹³C₆C₁H₆O₂ | [1] |

| Molecular Weight | ~128.12 g/mol | [1] |

| Melting Point | 112-116 °C | [2][3][4][5] |

| Solubility | Slightly soluble in water. Soluble in ethanol, ether, acetone, and ethyl acetate. | [2][3][5] |

| Hygroscopicity | Reported to be hygroscopic. | [2][3] |

| Air Sensitivity | Reported to be air sensitive. | [2][3] |

Stability Profile and Degradation

P-Hydroxybenzaldehyde-¹³C₆ is generally stable when stored under recommended conditions.[6] However, its chemical structure, containing both a phenol and an aldehyde functional group, makes it susceptible to degradation under certain conditions.

Incompatible Materials and Conditions to Avoid:

-

Strong Oxidizing Agents: The aldehyde group can be oxidized to a carboxylic acid, and the phenol group is also susceptible to oxidation.

-

Strong Bases: Strong bases can deprotonate the phenolic hydroxyl group, which may facilitate oxidation.[6][7]

-

Strong Reducing Agents: The aldehyde group can be reduced to an alcohol.

-

Light: As with many aromatic compounds, prolonged exposure to light may cause degradation.[7]

-

Moisture: The compound is hygroscopic, and moisture can affect its stability and handling.[2][3]

-

Air: Sensitivity to air suggests a potential for oxidation.[2][3]

Potential Degradation Pathway:

References

- 1. p-Hydroxybenzaldehyde, Practical grade [himedialabs.com]

- 2. p-hydroxy benzaldehyde [chembk.com]

- 3. chembk.com [chembk.com]

- 4. 4-Hydroxybenzaldehyde-a-13C 13C 99atom 152404-52-9 [sigmaaldrich.com]

- 5. 4-Hydroxybenzaldehyde | 123-08-0 [amp.chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

Navigating the Landscape of P-Hydroxybenzaldehyde-13C6: A Technical Guide for Researchers

An in-depth exploration of the safety, handling, and experimental applications of P-Hydroxybenzaldehyde-13C6, tailored for professionals in research, drug development, and chemical sciences.

This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled compound crucial for a range of sophisticated analytical and research applications. From its fundamental safety protocols to its role in elucidating complex biological pathways, this document serves as an essential resource for scientists and researchers.

Section 1: Safety Data and Handling

A thorough understanding of the safety profile of this compound is paramount for its responsible handling in a laboratory setting. While the isotopic labeling does not significantly alter the chemical hazards compared to its unlabeled counterpart, adherence to established safety protocols is crucial.

Hazard Identification and Precautionary Measures

P-Hydroxybenzaldehyde is classified as a substance that can cause skin and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat, should be worn at all times when handling the compound.[2] Work should be conducted in a well-ventilated area to avoid the inhalation of any dust or fumes.[2]

Table 1: Hazard Statements and Precautionary Codes

| Hazard Statement | H-Code | Precautionary Statement | P-Code |

| Causes skin irritation | H315 | Avoid breathing dust. | P261 |

| Causes serious eye irritation | H319 | Wear eye protection/face protection. | P280 |

| May cause respiratory irritation | H335 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338 |

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

-

Ingestion: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[3]

Storage and Disposal

This compound should be stored in a dry, cool, and well-ventilated place, with the container tightly closed.[2] It should be kept away from strong oxidizing agents, strong bases, and strong reducing agents.[1] Disposal of the chemical and its container must be in accordance with local, regional, and national regulations.[2]

Section 2: Physicochemical Properties

The physical and chemical properties of this compound are largely identical to the unlabeled compound, with the key difference being its molecular weight due to the presence of six 13C atoms.

Table 2: Physicochemical Data of p-Hydroxybenzaldehyde

| Property | Value |

| Molecular Formula | C₇H₆O₂ |

| Molecular Weight (unlabeled) | 122.12 g/mol |

| Appearance | Light brown powder/solid |

| Melting Point | 114 - 118 °C |

| Water Solubility | Soluble |

| log Pow | 1.35 |

Section 3: Experimental Protocols and Applications

The primary utility of this compound lies in its application as an internal standard or tracer in various analytical and metabolic studies. The presence of the stable isotope allows for precise quantification and tracking of the molecule in complex biological and chemical systems.

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR is a powerful technique for determining the concentration of a substance in a sample. The use of a 13C-labeled internal standard like this compound offers significant advantages, especially in complex mixtures where proton signals may overlap.

Experimental Protocol: Quantitative 13C NMR Analysis

-

Sample Preparation:

-

Accurately weigh a known amount of the analyte and the this compound internal standard.

-

Dissolve the mixture in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a quantitative 13C NMR spectrum using an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure uniform signal response.

-

Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the carbons of interest in both the analyte and the internal standard to ensure full relaxation.

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function.

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal from the analyte and the 13C-enriched carbon signal from this compound.

-

Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (MW_analyte / MW_IS) * (Weight_IS / Weight_sample) Where N is the number of nuclei for the integrated signal and MW is the molecular weight.

-

Metabolomic and Metabolic Flux Analysis

This compound can be used as a tracer to study its metabolic fate in biological systems. By tracking the incorporation of the 13C label into downstream metabolites, researchers can elucidate metabolic pathways and quantify metabolic fluxes.

Experimental Workflow: Metabolite Tracing

Caption: Workflow for tracing the metabolic fate of this compound.

Section 4: Biological Significance and Signaling Pathways

P-Hydroxybenzaldehyde is not merely a synthetic precursor; it is also a naturally occurring compound found in various plants and is an intermediate in the degradation of several environmental pollutants.[4] Recent studies have also highlighted its role in modulating key cellular signaling pathways.

Degradation Pathway of Bisphenol A (BPA)

P-Hydroxybenzaldehyde is a key intermediate in the microbial degradation of Bisphenol A (BPA), a widespread environmental contaminant. Understanding this pathway is crucial for developing bioremediation strategies.

Caption: Simplified degradation pathway of Bisphenol A.

Modulation of the Nrf2 Signaling Pathway

Recent research has shown that p-hydroxybenzaldehyde can ameliorate oxidative stress by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Caption: p-Hydroxybenzaldehyde's role in the Nrf2 pathway.

Conclusion

This compound is a valuable tool for researchers across various scientific disciplines. Its utility as an internal standard in quantitative NMR and as a tracer in metabolic studies provides a level of precision and insight that is often unattainable with unlabeled compounds. A comprehensive understanding of its safety, handling, and diverse applications, as outlined in this guide, will empower researchers to effectively and safely leverage this powerful molecule in their scientific endeavors.

References

The Natural Occurrence of p-Hydroxybenzaldehyde and Its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxybenzaldehyde and its isomers, m-hydroxybenzaldehyde and o-hydroxybenzaldehyde, are aromatic aldehydes that are widely distributed in the plant kingdom. These phenolic compounds contribute to the flavor and aroma of many plants and possess a range of biological activities, making them of significant interest to the pharmaceutical and biotechnology industries. This technical guide provides a comprehensive overview of the natural occurrence of these isomers, quantitative data, detailed experimental protocols for their extraction and analysis, and insights into their molecular mechanisms of action.

Natural Occurrence of Hydroxybenzaldehyde Isomers

The three isomers of hydroxybenzaldehyde are found in a variety of plant species, often as minor constituents of their essential oils or as part of more complex molecules like glycosides.

-

p-Hydroxybenzaldehyde (4-hydroxybenzaldehyde): This isomer is the most extensively studied and has been identified in a range of plants. It is a known component of the orchids Gastrodia elata, Galeola faberi, and Vanilla orchids.[1] It is also found in carrots (Daucus carota), bamboo shoots (Dendrocalamus asper), and is a constituent of the cyanobacterium Nostoc commune.[1][2]

-

m-Hydroxybenzaldehyde (3-hydroxybenzaldehyde): The natural occurrence of this isomer is less documented than its para counterpart. However, it has been identified as a volatile compound in common buckwheat (Fagopyrum esculentum).[3]

-

o-Hydroxybenzaldehyde (2-hydroxybenzaldehyde or Salicylaldehyde): This isomer is a significant aroma compound in common buckwheat (Fagopyrum esculentum).[2][4] Its presence contributes to the characteristic fragrance of the plant.

Quantitative Data on Natural Occurrence

The concentration of hydroxybenzaldehyde isomers can vary significantly depending on the plant species, part of the plant, and environmental conditions. The following table summarizes available quantitative data from selected natural sources.

| Isomer | Plant Species | Plant Part | Concentration | Analytical Method |

| p-Hydroxybenzaldehyde | Gastrodia elata | Tuber | 0.004% (w/w) | GC-MS |

| m-Hydroxybenzaldehyde | Fagopyrum esculentum (dried) | Whole plant | Detected (relative abundance) | GC-MS |

| o-Hydroxybenzaldehyde | Fagopyrum esculentum (dried) | Whole plant | 16% of total aldehydes | GC-MS |

Experimental Protocols

The extraction, isolation, and characterization of hydroxybenzaldehyde isomers from plant materials require a systematic approach. Below are detailed methodologies for key experimental procedures.

Extraction of Phenolic Compounds from Plant Material

This protocol describes a general method for solvent extraction of phenolic compounds, including hydroxybenzaldehydes, from dried plant material.

Materials:

-

Dried and powdered plant material

-

Methanol (or ethanol)

-

Hexane

-

Rotary evaporator

-

Filter paper and funnel

-

Shaker or sonicator

Procedure:

-

Defatting: To remove lipids and other non-polar compounds, suspend the powdered plant material in hexane (1:10 w/v) and agitate for 1-2 hours at room temperature.

-

Filter the mixture and discard the hexane. Allow the plant residue to air dry completely.

-

Extraction: Submerge the defatted plant material in methanol (1:10 w/v).

-

Agitate the mixture using a shaker or sonicator for 4-6 hours at room temperature.

-

Filter the mixture to separate the extract from the plant debris.

-

Repeat the extraction process (steps 3-5) two more times with fresh methanol to ensure complete extraction.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

Store the crude extract at -20°C until further processing.

Isolation by Column Chromatography

This protocol outlines the separation of hydroxybenzaldehyde isomers from the crude extract using silica gel column chromatography.

Materials:

-

Crude plant extract

-

Silica gel (60-120 mesh)

-

Glass column

-

Hexane

-

Ethyl acetate

-

Methanol

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column, allowing it to settle into a packed bed.

-

Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate) and load it onto the top of the silica gel column.

-

Elution: Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate and then methanol. A typical gradient could be:

-

100% Hexane

-

Hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9 v/v)

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol (9:1, 8:2 v/v)

-

-

Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL each) using test tubes or a fraction collector.

-

TLC Analysis: Monitor the separation by spotting each fraction on a TLC plate. Develop the plate in an appropriate solvent system (e.g., hexane:ethyl acetate 7:3) and visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pooling Fractions: Combine the fractions that show similar TLC profiles and contain the compounds of interest.

-

Evaporate the solvent from the pooled fractions to obtain the isolated compounds.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the quantitative analysis of hydroxybenzaldehyde isomers.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., HP-5MS or equivalent)

-

Autosampler

Procedure:

-

Sample Preparation: Dissolve the isolated fractions or a known amount of the crude extract in a suitable solvent (e.g., methanol or dichloromethane). If necessary, derivatization (e.g., silylation) can be performed to improve the volatility and chromatographic behavior of the analytes.

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-500

-

-

Data Analysis:

-

Identify the hydroxybenzaldehyde isomers based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries (e.g., NIST).

-

Quantify the compounds by creating a calibration curve using standard solutions of known concentrations.

-

Signaling Pathways and Biological Activities

Hydroxybenzaldehyde isomers have been shown to modulate various signaling pathways, contributing to their observed biological effects.

p-Hydroxybenzaldehyde: Nrf2/HO-1 Pathway

p-Hydroxybenzaldehyde exhibits antioxidant and anti-inflammatory properties, in part, by activating the Nrf2/HO-1 signaling pathway.[2] This pathway is a key regulator of cellular defense against oxidative stress.

Caption: p-Hydroxybenzaldehyde activates the Nrf2/HO-1 pathway.

m-Hydroxybenzaldehyde: NF-κB Pathway

m-Hydroxybenzaldehyde has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway plays a central role in regulating the expression of pro-inflammatory genes.

Caption: m-Hydroxybenzaldehyde inhibits the NF-κB signaling pathway.

o-Hydroxybenzaldehyde: Nematicidal Activity

o-Hydroxybenzaldehyde has been identified as a potent nematicidal agent. While a specific signaling pathway in the target organism is not fully elucidated in the context of drug development, its mechanism is thought to involve the inhibition of essential enzymes, such as vacuolar-type H+-ATPase (V-ATPase), leading to disruption of vital cellular processes in nematodes.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of hydroxybenzaldehyde isomers from natural sources.

Caption: General workflow for hydroxybenzaldehyde isomer research.

Conclusion

p-Hydroxybenzaldehyde and its isomers represent a valuable class of naturally occurring compounds with diverse biological activities. This guide provides foundational knowledge and practical methodologies for researchers and drug development professionals interested in exploring these molecules. The provided data on their natural distribution, coupled with detailed protocols for their extraction and analysis, serves as a starting point for further investigation into their therapeutic potential. The elucidation of their mechanisms of action, particularly their influence on key signaling pathways, opens avenues for the development of novel drugs targeting a range of diseases.

References

A Technical Guide to P-Hydroxybenzaldehyde-¹³C₆: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of P-Hydroxybenzaldehyde-¹³C₆, a stable isotope-labeled compound with significant potential in metabolic research and drug development. This document covers its fundamental properties, detailed synthesis protocols, and its application in tracer studies, with a focus on its neuroprotective effects.

Core Compound Properties

P-Hydroxybenzaldehyde-¹³C₆ is a labeled analog of p-hydroxybenzaldehyde, a naturally occurring phenolic aldehyde found in various plants, including the orchids Gastrodia elata and Galeola faberi, as well as in vanilla. The incorporation of six carbon-13 isotopes into the benzene ring makes it an invaluable tool for metabolic flux analysis and as an internal standard in mass spectrometry-based quantification.

| Property | Value | Reference |

| Chemical Name | 4-Hydroxybenzaldehyde-(ring-¹³C₆) | [1][2] |

| CAS Number | 201595-48-4 | [1][2] |

| Molecular Formula | ¹³C₆H₅O₂ | [1] |

| Molecular Weight | 128.08 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Synthesis of P-Hydroxybenzaldehyde-¹³C₆

The synthesis of P-Hydroxybenzaldehyde-¹³C₆ involves the introduction of a formyl group onto a ¹³C₆-labeled phenol ring. A common method is the Reimer-Tiemann reaction, which utilizes chloroform in a basic solution. Below is a representative experimental protocol.

Experimental Protocol: Synthesis via Reimer-Tiemann Reaction

Materials:

-

Phenol-¹³C₆

-

Chloroform

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Phenol-¹³C₆ (1 equivalent) in ethanol.

-

Addition of Base: Add a concentrated aqueous solution of sodium hydroxide (4 equivalents) to the flask and stir the mixture at room temperature for 30 minutes.

-

Addition of Chloroform: Cool the mixture in an ice bath and add chloroform (1.5 equivalents) dropwise over a period of 1 hour, ensuring the temperature does not exceed 10°C.

-

Reflux: After the addition is complete, heat the reaction mixture to 60-70°C and reflux for 4-6 hours. The color of the mixture will typically turn dark.

-

Work-up: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure P-Hydroxybenzaldehyde-¹³C₆.

Logical Workflow for Synthesis:

Application in Metabolic Tracer Studies

P-Hydroxybenzaldehyde-¹³C₆ is an ideal tracer for studying the metabolic fate of phenolic compounds in biological systems. Its heavy isotope labeling allows for the unambiguous tracking of its biotransformation products by mass spectrometry.

Experimental Protocol: LC-MS Based ¹³C Tracer Study in Cell Culture

Materials:

-

Adherent cells (e.g., neuronal cell line)

-

Standard culture medium

-

Labeling medium containing P-Hydroxybenzaldehyde-¹³C₆

-

Phosphate-Buffered Saline (PBS), ice-cold

-

80% Methanol in water, chilled to -80°C

-

LC-MS grade water, methanol, and acetonitrile

-

Formic acid

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

-

Labeling: Replace the standard medium with the pre-warmed labeling medium containing a known concentration of P-Hydroxybenzaldehyde-¹³C₆. Incubate for a time course (e.g., 0, 1, 4, 12, 24 hours).

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells once with ice-cold PBS.

-

Immediately add 1 mL of ice-cold 80% methanol to quench metabolism.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex and centrifuge at 4°C to pellet cellular debris.

-

-

Sample Preparation for LC-MS:

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable volume of LC-MS grade water/methanol (50:50) for analysis.

-

-

LC-MS Analysis:

-

Inject the samples onto a reverse-phase or HILIC column coupled to a high-resolution mass spectrometer.

-

Acquire data in full scan mode to detect all isotopologues of potential metabolites.

-

-

Data Analysis:

-

Process the raw data to identify and quantify the mass isotopologues of metabolites derived from P-Hydroxybenzaldehyde-¹³C₆.

-

Correct for natural isotope abundance to determine the true fractional enrichment.

-

Workflow for a ¹³C Tracer Study:

Neuroprotective Signaling Pathways

Recent studies on the unlabeled p-hydroxybenzaldehyde have elucidated its neuroprotective effects, particularly in models of Alzheimer's disease.[3][4] The compound has been shown to enhance resistance to oxidative stress by modulating the DAF-16/FOXO and SKN-1/Nrf2 signaling pathways in C. elegans.[5][6][7] P-hydroxybenzaldehyde promotes the nuclear translocation of the DAF-16 transcription factor, leading to the upregulation of downstream stress-response genes such as superoxide dismutase (SOD) and catalase (CTL).[5] Concurrently, it activates SKN-1, which induces the expression of detoxification enzymes like glutathione S-transferases (GSTs).[5]

DAF-16 and SKN-1 Signaling Pathway:

P-hydroxybenzaldehyde has also been identified as an antagonist of the GABA-A receptor at high concentrations, suggesting its potential role in modulating neuronal inhibition.[8][9][10]

This technical guide provides a foundational understanding of P-Hydroxybenzaldehyde-¹³C₆ for its application in advanced research. The provided protocols and pathway diagrams serve as a starting point for designing and interpreting experiments aimed at elucidating the metabolic and signaling roles of this important phenolic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Increased age reduces DAF-16 and SKN-1 signaling and the hormetic response of Caenorhabditis elegans to the xenobiotic juglone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The Effect of 4-hydroxybenzaldehyde on the γ-aminobutyric Acid Type A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of p-Hydroxybenzaldehyde in Metabolic Networks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxybenzaldehyde (PHBA) is an aromatic aldehyde that serves as a critical intermediate in a variety of metabolic pathways across different domains of life. Its significance extends from microbial degradation of aromatic compounds to the biosynthesis of essential molecules in eukaryotes. This technical guide provides an in-depth exploration of the role of PHBA in metabolic pathways, offering detailed experimental protocols, quantitative data, and visual representations of the core biological processes for researchers, scientists, and professionals in drug development.

p-Hydroxybenzaldehyde in Microbial Catabolism

Microorganisms have evolved sophisticated pathways to degrade aromatic compounds, often utilizing PHBA as a key intermediate. The degradation of p-cresol and toluene are well-characterized examples.

The p-Cresol Degradation Pathway

In various bacteria, such as Pseudomonas species, the aerobic and anaerobic degradation of p-cresol proceeds through PHBA.[1][2] Under anaerobic conditions in denitrifying bacteria, p-cresol is hydroxylated to p-hydroxybenzyl alcohol, which is then oxidized to p-hydroxybenzaldehyde.[1] This is followed by a further oxidation to p-hydroxybenzoate.[1]

The key enzymes in this pathway include p-cresol methylhydroxylase (PCMH), p-hydroxybenzyl alcohol dehydrogenase, and p-hydroxybenzaldehyde dehydrogenase.[1] The genes encoding these enzymes are often organized in a pch gene cluster.[3]

Regulation of the p-Cresol Pathway:

The expression of the pch gene cluster is tightly regulated. In Pseudomonas fluorescens, the transcriptional regulator PchR, a σ⁵⁴-dependent regulator, controls the expression of the operons involved in this pathway.[3] Phenol has been shown to be an efficient effector for PchR in some strains.[3]

Biosynthesis of Ubiquinone (Coenzyme Q)

In eukaryotes, PHBA is a crucial precursor for the biosynthesis of the benzoquinone ring of ubiquinone (Coenzyme Q), an essential component of the electron transport chain.[4][5][6][7] The pathway begins with the conversion of the amino acid tyrosine to 4-hydroxybenzoate (4-HB), with 4-hydroxybenzaldehyde (4-HBz) as a key intermediate.[5][6] The final step in the formation of 4-HB from tyrosine is the dehydrogenation of 4-hydroxybenzaldehyde, a reaction catalyzed by an aldehyde dehydrogenase.[5][8]

Key Enzymes in p-Hydroxybenzaldehyde Metabolism

The metabolic transformations of PHBA are catalyzed by specific enzymes, with aldehyde dehydrogenases playing a central role.

p-Hydroxybenzaldehyde Dehydrogenase

This enzyme (EC 1.2.1.64) catalyzes the NAD(P)+-dependent oxidation of p-hydroxybenzaldehyde to p-hydroxybenzoate.[9] It is a key enzyme in the degradation pathways of toluene and xylene in bacteria and is also found in plants.[9]

| Enzyme | Organism | Substrate | Km | Vmax | Cofactor |

| Benzaldehyde Dehydrogenase | Pseudomonas putida | Benzaldehyde | ~7 µM | - | NAD+/NADP+ |

| Benzaldehyde Dehydrogenase | Pseudomonas putida | NAD+ | 110 µM | - | - |

| Benzaldehyde Dehydrogenase | Pseudomonas putida | NADP+ | 290 µM | - | - |

| Aldehyde Dehydrogenase (ALDH-2) | Human Mitochondria | Acetaldehyde | < 1 µM | - | NAD+ |

| Aldehyde Dehydrogenase (ALDH-1) | Human Cytosol | Acetaldehyde | ~30 µM | - | NAD+ |

Quantitative Data on p-Hydroxybenzaldehyde

Microbial Production

Engineered Escherichia coli has been utilized for the production of various aromatic compounds, including those derived from PHBA.

| Product | Host Organism | Titer | Yield |

| p-Hydroxybenzoic acid (from a PHBA intermediate) | Escherichia coli | 21.35 g/L | 0.19 g/g glucose |

| Benzyl alcohol (from a benzaldehyde intermediate) | Escherichia coli | 114 ± 1 mg/L | 7.6 ± 0.1 mg/g glucose |

| 4-Hydroxybenzylideneacetone (from PHBA) | Escherichia coli | 376.4 mM (from 480 mM PHBA) | 78.4% |

| p-Hydroxybenzaldehyde β-glucoside (from PHBA) | E. coli expressing UGTBL1-Δ60 | 2.7 mM (767.5 mg/L) from 3 mM PHBA | 97.8% (from 2 mM PHBA) |

Toxicity Data

Toxicological data is crucial for assessing the safety of PHBA in various applications.

| Endpoint | Test System | Value |

| Repeated Dose Toxicity NOAEL | Rat (oral) | 10 mg/kg bw/day |

| Fertility NOAEL | Rat (oral) | 40 mg/kg bw/day |

| Developmental Toxicity NOAEL | Rat (oral) | 160 mg/kg bw/day |

Data is for the read-across material salicylaldehyde (2-hydroxybenzaldehyde).[16][17] The half-inhibitory concentration (IC50) for p-hydroxybenzoic acid (a downstream product of PHBA) in an evolved E. coli strain was increased by 47%.[12] In a study with C. elegans, a concentration of 0.5 mM of PHBA was found to be optimal for its protective effects against Aβ protein-induced toxicity.[18]

Experimental Protocols

Protocol 1: Colorimetric Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol provides a general method for measuring NAD-dependent ALDH activity.

Materials:

-

ALDH Assay Buffer (e.g., 100 mM Sodium Pyrophosphate, pH 8.0)

-

Acetaldehyde (or other aldehyde substrate)

-

ALDH Substrate Mix (containing a probe that reacts with NADH)

-

NADH Standard (for standard curve)

-

Purified ALDH enzyme or cell/tissue lysate

-

96-well clear flat-bottom plate

-

Spectrophotometric multiwell plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a standard curve of NADH (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in ALDH Assay Buffer. Adjust the final volume to 50 µL/well.

-

Prepare sample wells by adding 1-50 µL of sample (e.g., cell lysate supernatant) to a 96-well plate and adjust the final volume to 50 µL with ALDH Assay Buffer.

-

For sample background controls, prepare identical wells but omit the aldehyde substrate from the reaction mix.

-

Prepare a reaction mix containing ALDH Assay Buffer, Acetaldehyde, and ALDH Substrate Mix.

-

-

Assay:

-

Add 50 µL of the Reaction Mix to each well containing the standards, samples, and background controls.

-

Mix well and incubate at room temperature for 5 minutes.

-

Measure the initial absorbance at 450 nm (A_initial).

-

Continue to incubate at room temperature, protecting from light, and take kinetic readings every 2-3 minutes until the most active sample's absorbance exceeds the highest standard.

-

-

Calculation:

-

Subtract the 0 standard reading from all standard readings and plot the standard curve.

-

For each sample, calculate the change in absorbance (ΔA = A_final - A_initial).

-

Subtract the change in absorbance of the background control from the sample's ΔA.

-

Use the NADH standard curve to determine the amount of NADH (B) generated by the sample.

-

Calculate ALDH activity using the formula: Activity (mU/mL) = (B / (ΔT * V)) * Dilution Factor, where ΔT is the reaction time in minutes and V is the sample volume in mL.[19][20][21][22]

-

Protocol 2: HPLC Quantification of p-Hydroxybenzaldehyde

This protocol outlines a reverse-phase HPLC method for the analysis of PHBA.

Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile, Water, and Phosphoric Acid (for non-MS applications) or Formic Acid (for MS-compatible applications). The exact ratio should be optimized for best separation.

-

p-Hydroxybenzaldehyde standard

-

Sample containing PHBA (e.g., microbial culture supernatant)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of PHBA standard of known concentration.

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Clarify the microbial culture sample by centrifugation and/or filtration (0.22 µm filter).

-

-

HPLC Analysis:

-

Equilibrate the HPLC column with the mobile phase.

-

Set the UV detector to the wavelength of maximum absorbance for PHBA (around 285 nm).

-

Inject the standards and the sample onto the column.

-

Record the chromatograms and the retention times.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the PHBA standard against its concentration.

-

Determine the concentration of PHBA in the sample by interpolating its peak area on the calibration curve.[23]

-

Visualizing Metabolic and Experimental Frameworks

p-Cresol Degradation Pathway

Caption: Aerobic degradation pathway of p-cresol via p-hydroxybenzaldehyde.

Ubiquinone Biosynthesis from Tyrosine

Caption: Biosynthesis of the ubiquinone ring from tyrosine, highlighting the role of p-hydroxybenzaldehyde.

Experimental Workflow for ALDH Assay

Caption: A generalized workflow for a colorimetric aldehyde dehydrogenase (ALDH) activity assay.

Transcriptional Regulation of p-Cresol Degradation

Caption: Simplified model of the transcriptional regulation of the p-cresol degradation (pch) gene cluster.

References

- 1. Genes, enzymes, and regulation of para-cresol metabolism in Geobacter metallireducens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Diversity of the transcriptional regulation of the pch gene cluster in two indigenous p-cresol-degradative strains of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PathWhiz [smpdb.ca]

- 5. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 4-hydroxybenzaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. Structure and mechanism of benzaldehyde dehydrogenase from Pseudomonas putida ATCC 12633, a member of the Class 3 aldehyde dehydrogenase superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Systems metabolic engineering of Escherichia coli for high-yield production of Para-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Engineering Escherichia coli for renewable benzyl alcohol production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient Bioproduction of p-Hydroxybenzaldehyde β-Glucoside from p-Hydroxybenzaldehyde by Glycosyltransferase Mutant UGTBL1-Δ60 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 18. P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. abcam.com [abcam.com]

- 20. resources.amsbio.com [resources.amsbio.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. sciencellonline.com [sciencellonline.com]

- 23. Separation of p-Hydroxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Multifaceted Biological Activities of p-Hydroxybenzaldehyde and its Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the diverse biological activities of p-Hydroxybenzaldehyde (p-HBA) and its derivatives. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current scientific findings on the antioxidant, antimicrobial, anti-inflammatory, and anticancer properties of these compounds. It offers a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate their therapeutic potential.

Introduction

p-Hydroxybenzaldehyde is a phenolic aldehyde found in various natural sources, including the orchid Gastrodia elata[1]. Its chemical structure, featuring a hydroxyl group and an aldehyde moiety on a benzene ring, provides a versatile scaffold for the synthesis of a wide array of derivatives with significant pharmacological potential[2]. These derivatives, including Schiff bases and chalcones, have demonstrated a broad spectrum of biological effects, making them promising candidates for the development of novel therapeutics. This guide will systematically review these activities, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Antioxidant Activity

p-HBA and its derivatives are recognized for their potent antioxidant properties, primarily attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.

Radical Scavenging Activity

The direct antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The antioxidant activity is influenced by the number and position of hydroxyl groups on the aromatic ring[3]. While p-hydroxybenzaldehyde itself shows some activity, certain dihydroxy-substituted derivatives exhibit enhanced radical scavenging potential[3].

Table 1: Antioxidant Activity of p-Hydroxybenzaldehyde and its Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| p-Hydroxybenzaldehyde | DPPH | - | [4] |

| Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) | DPPH | High activity | [4] |

| Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) | DPPH | Moderate activity | [4] |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | DPPH | Moderate activity | [4] |

Note: "High" and "Moderate" activity are reported as comparative measures in the cited literature. Specific IC50 values for a broad range of derivatives are distributed across numerous studies and are highly dependent on the specific assay conditions.

Modulation of Cellular Antioxidant Pathways

Beyond direct radical scavenging, p-HBA has been shown to enhance cellular resistance to oxidative stress by activating key signaling pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and detoxification genes through the Antioxidant Response Element (ARE)[5]. Studies have indicated that p-HBA can induce the nuclear translocation of Nrf2, leading to the upregulation of downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1)[6][7]. This activation helps to protect cells from oxidative damage.

In the model organism Caenorhabditis elegans, p-HBA has been demonstrated to protect against oxidative stress and β-amyloid toxicity by modulating the DAF-16/FOXO signaling pathway[1][8]. DAF-16 is a forkhead transcription factor that, when activated, upregulates the expression of stress-resistance and longevity-associated genes, including superoxide dismutase (SOD) and catalase[1]. p-HBA promotes the nuclear localization of DAF-16, thereby enhancing the organism's antioxidant capacity[1][8].

Antimicrobial Activity

Derivatives of p-HBA, particularly Schiff bases, have been extensively studied for their antimicrobial properties against a range of pathogenic bacteria and fungi. The imine (-C=N-) group in Schiff bases is considered crucial for their biological activity.

Table 2: Antimicrobial Activity of p-Hydroxybenzaldehyde Derivatives (MIC in µg/mL)

| Derivative Type | Compound | S. aureus | E. coli | C. albicans | Reference |

| Schiff Base | N-(2-hydroxybenzylidene)-2'-hydroxy imine | Significant activity | Significant activity | Significant activity | [9][10] |

| Schiff Base | Compound 3c (from 3,3'-diaminodipropylamine) | - | - | 24 | [11][12] |

| Schiff Base | Compound 3e (from 3,3'-diaminodipropylamine) | 24-49 | - | - | [11][12] |

| Schiff Base | Ligands S1-S8 (from 2,5-dihydroxybenzaldehyde) | 62.5-125 | 50-125 | 100-250 | [13] |

Note: The specific structures of the compounds and the full range of tested organisms can be found in the cited literature.

Anti-inflammatory Activity

p-HBA and its derivatives exhibit significant anti-inflammatory effects by modulating key inflammatory pathways and mediators.

Inhibition of Pro-inflammatory Mediators

These compounds have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages[7][14]. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively[7][14].

Reduction of Pro-inflammatory Cytokines

Furthermore, p-HBA and its derivatives can reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in activated macrophages[7][15].

Table 3: Anti-inflammatory Activity of p-Hydroxybenzaldehyde and its Derivatives

| Compound | Cell Line | Effect | Target | Reference |

| p-Hydroxybenzaldehyde | RAW 264.7 | Inhibition of NO production | iNOS | [14] |

| p-Hydroxybenzaldehyde | RAW 264.7 | Inhibition of PGE2 production | COX-2 | [14] |

| Flavoglaucin | RAW 264.7 | Inhibition of NO, PGE2, TNF-α, IL-1β, IL-6 | iNOS, COX-2 | [7][15] |

| Isotetrahydro-auroglaucin | RAW 264.7 | Inhibition of NO, PGE2, TNF-α, IL-1β, IL-6 | iNOS, COX-2 | [7][15] |

| 3-Bromo-4,5-dihydroxybenzaldehyde | RAW 264.7 | Inhibition of IL-6 production | NF-κB, STAT1 | [9] |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of p-HBA derivatives are mediated through the inhibition of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway[7][9]. By preventing the phosphorylation and degradation of IκB-α, these compounds inhibit the nuclear translocation of NF-κB, thereby suppressing the transcription of pro-inflammatory genes[9][14].

Anticancer Activity

A growing body of evidence suggests that p-HBA derivatives, particularly chalcones, possess significant cytotoxic activity against various cancer cell lines.

Table 4: Cytotoxic Activity of p-Hydroxybenzaldehyde Derivatives against Cancer Cell Lines (IC50 in µM)

| Derivative Type | Compound | Cell Line | IC50 (µM) | Reference |

| Chalcone | Licochalcone A | B-16 (Melanoma) | 25.89 | [16] |

| Chalcone | Compound 12 | MCF-7 (Breast) | 4.19 | [11] |

| Chalcone | Compound 13 | MCF-7 (Breast) | 3.30 | [11] |

| Chalcone | Compound 12 | MDA-MB-231 (Breast) | 6.12 | [11] |

| Chalcone | Compound 1 | A549 (Lung) | < 20 µg/mL | [17][18] |

| Chalcone | Compound 5 | PC3 (Prostate) | < 20 µg/mL | [17][18] |

Note: The specific structures of the chalcones and a broader range of tested cell lines are available in the referenced literature.

The anticancer mechanisms of these compounds are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival[17].

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Synthesis of Derivatives

A common method for synthesizing Schiff bases involves the condensation reaction of p-hydroxybenzaldehyde with a primary amine[2][19][20][21]. Equimolar amounts of p-hydroxybenzaldehyde and the respective amine are dissolved in a suitable solvent, such as ethanol, and refluxed, often in the presence of a catalytic amount of acid (e.g., glacial acetic acid). The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration or evaporation of the solvent, followed by recrystallization.

References

- 1. P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid | Organic Chemistry Plus [ojs.wiserpub.com]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p-Hydroxy benzaldehyde, a phenolic compound from Nostoc commune, ameliorates DSS-induced colitis against oxidative stress via the Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. asianpubs.org [asianpubs.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for P-Hydroxybenzaldehyde-13C6 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing P-Hydroxybenzaldehyde-13C6 as a tracer for metabolic flux analysis (MFA). This powerful technique allows for the quantitative analysis of intracellular metabolic fluxes, offering deep insights into cellular metabolism.[1][2][3][4] The use of a fully labeled aromatic compound like this compound is particularly valuable for investigating the metabolism of aromatic compounds, which is crucial in various fields, including drug development, metabolic engineering, and the study of diseases like cancer.[5][6]

Introduction to P-Hydroxybenzaldehyde and ¹³C-Metabolic Flux Analysis